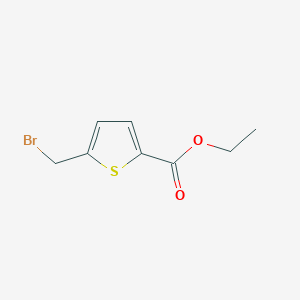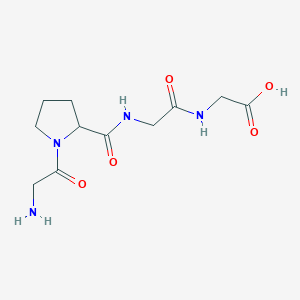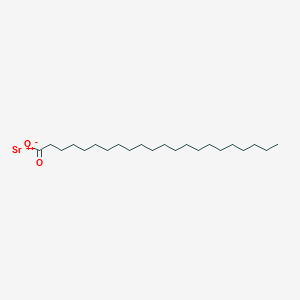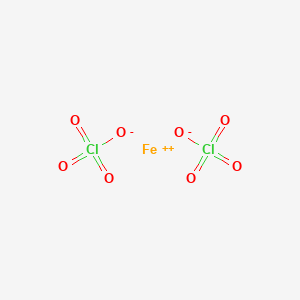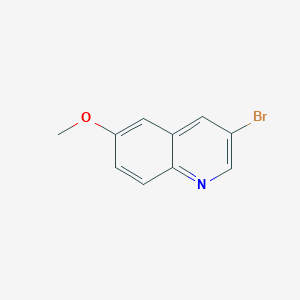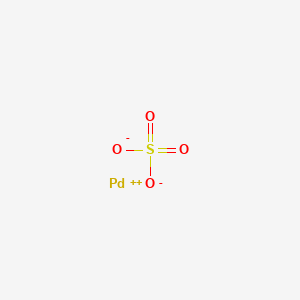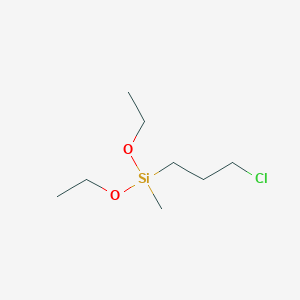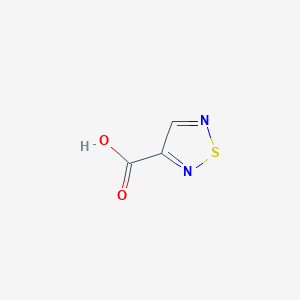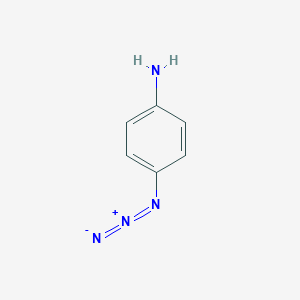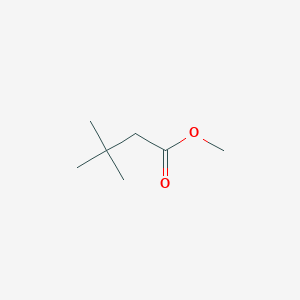
Methyl tert-butylacetate
説明
Methyl tert-butylacetate is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Degradation Pathways in Environmental Science : Methyl tert-butyl ether (MTBE), closely related to Methyl tert-butylacetate, has been studied for its degradation pathways under the UV/H2O2 process. This research has implications for environmental remediation and water treatment, as it identifies primary byproducts and intermediates of MTBE degradation, including organic acids and carbonyl compounds (Stefan, Mack, & Bolton, 2000).
Role in Organic Synthesis : this compound and related compounds have been used as reagents in organic synthesis. For instance, tert-Butyl perbenzoate has been utilized as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, a type of coupling reaction in organic chemistry (Liu & Hii, 2011).
Structural Studies in Chemistry : The structures of various enolates, including those of Methyl and tert-butyl phenylacetate, have been examined using spectroscopy. Such studies are crucial in understanding molecular configurations and reactivity in chemical reactions (Corset et al., 1993).
Innovative Uses in Cluster Chemistry : A novel use of tert-butylacetate as a bridging ligand in metal cluster chemistry was discovered, leading to the synthesis of new compounds with unique structures and properties. This has implications in material science and inorganic chemistry (Dermitzaki et al., 2015).
Applications in Synthesis Processes : Research has been conducted on the use of tert-Butyl acetothioacetate in various synthesis processes, demonstrating its utility in creating complex organic compounds (Fox & Ley, 2003).
Chemical Amplification Concepts : The autocatalytic fragmentation of tert-Butyl acetoacetate derivatives has been investigated for its potential as an acid amplifier, a concept that could have applications in photoresist materials and chemical amplification (Ichimura, Arimitsu, & Kudo, 1995).
Safety and Hazards
Methyl tert-butylacetate is flammable and its vapors may form explosive mixtures with air . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves and eye protection should be worn when handling this chemical .
作用機序
Target of Action
Methyl tert-butylacetate (MTBA) is primarily used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners It can have an impact on biological systems if exposure occurs, typically as a result of accidental release or improper handling .
Mode of Action
It is known that mtba can be metabolized in the body to tertiary butyl alcohol (tba) through oxidation by cytochrome isoenzymes . This metabolic process can occur if MTBA is accidentally ingested, inhaled, or absorbed through the skin .
Biochemical Pathways
The main biochemical pathway involved in the metabolism of MTBA is its oxidation to TBA by cytochrome isoenzymes . TBA is then further metabolized to 2-hydroxyisobutyrate and 2-methyl-1,2-propanediol, which are excreted in the urine . Some microorganisms are capable of degrading MTBA aerobically, which could potentially be used for bioremediation in cases of environmental contamination .
Result of Action
The primary result of MTBA action in a biological system is the production of TBA and its subsequent metabolites. These metabolites can be detected in the urine following exposure to MTBA .
Action Environment
The action of MTBA can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment and its potential for exposure . Additionally, its stability can be affected by factors such as temperature and pH . It’s important to note that MTBA should be stored in a dry room at normal temperature to maintain its stability .
特性
IUPAC Name |
methyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOTVWRXLQVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145199 | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-48-3 | |
| Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


